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Compound of Interest

Compound Name: 6-(Trifluoromethyl)nicotinic acid

Cat. No.: B119990

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
(Trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various
pharmaceuticals and agrochemicals. The information presented herein is intended to assist
researchers and professionals in drug development and related fields in the accurate
identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 6-(Trifluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-ds)[1]
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(ppm)
Hz)
13.8 broad - 1H -COOH
9.21 d 2 1H H-2
8.54 dd 8,2 1H H-4
8.04 d 8 1H H-5

Note: 13C and °F NMR data were not available in the searched literature.

Infrared (IR) Spectroscopy

An ATR-IR spectrum is publicly available through SpectraBase.[2] A detailed peak list with
assignments is not currently available in the public domain. General expected absorbances for
a molecule of this type would include broad O-H stretching from the carboxylic acid, C=0
stretching, C=C and C=N stretching from the pyridine ring, and strong C-F stretching from the
trifluoromethyl group.

Mass Spectrometry (MS)

Specific mass spectrometry data detailing the mass-to-charge ratio (m/z) of the molecular ion
and fragmentation patterns for 6-(Trifluoromethyl)nicotinic acid were not found in the publicly
available literature. The exact mass of the neutral molecule is 191.0194 g/mol .

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully
available in the public domain. However, this section outlines the general methodologies for
obtaining such spectra for a solid organic compound like 6-(Trifluoromethyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The provided *H NMR data was obtained using a 400 MHz spectrometer with Dimethyl
Sulfoxide-de (DMSO-ds) as the solvent.[1] A general procedure for obtaining such a spectrum
would be:
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o Sample Preparation: A small amount of 6-(Trifluoromethyl)nicotinic acid is dissolved in
deuterated DMSO.

o Data Acquisition: The sample is placed in the NMR spectrometer, and the *H NMR spectrum
is acquired at 400 MHz.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual
solvent peak.

Infrared (IR) Spectroscopy

The available IR spectrum was obtained using an Attenuated Total Reflectance (ATR)
accessory. A general protocol for this technique is as follows:

o Sample Preparation: A small amount of the solid 6-(Trifluoromethyl)nicotinic acid is placed
directly onto the ATR crystal.

o Data Acquisition: Pressure is applied to ensure good contact between the sample and the
crystal. The IR spectrum is then recorded.

o Data Processing: A background spectrum of the clean ATR crystal is subtracted from the
sample spectrum.

Mass Spectrometry (MS)

While specific data is unavailable, a common method for analyzing a solid organic compound
like 6-(Trifluoromethyl)nicotinic acid is Electrospray lonization (ESI) Mass Spectrometry. A
general procedure would involve:

o Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or
acetonitrile.

« Infusion: The solution is infused into the ESI source of the mass spectrometer.

 lonization: A high voltage is applied to the sample solution, causing it to form a fine spray of
charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
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* Mass Analysis: The ions are then guided into the mass analyzer, where they are separated
based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: General workflow for obtaining and analyzing spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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